2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid
Description
2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid (hereafter referred to as the "target compound") is a Boc (tert-butoxycarbonyl)-protected pyrrolidine derivative conjugated to a benzoic acid moiety. Its molecular formula is C₁₆H₂₁NO₄, with an average molecular mass of 291.35 g/mol and a monoisotopic mass of 291.147058 . The compound features a pyrrolidine ring substituted at the 3-position with an ether linkage to the benzoic acid group, while the nitrogen atom is protected by a Boc group. This structural design enhances stability during synthetic processes, particularly in peptide coupling or medicinal chemistry applications .
Properties
CAS No. |
2384413-11-8 |
|---|---|
Molecular Formula |
C16H21NO5 |
Molecular Weight |
307.34 g/mol |
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-9-8-11(10-17)21-13-7-5-4-6-12(13)14(18)19/h4-7,11H,8-10H2,1-3H3,(H,18,19) |
InChI Key |
AUODWEZVJYSFEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid typically involves the following key steps:
- Protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group.
- Formation of the ether linkage between the pyrrolidine ring and the ortho position of benzoic acid.
- Introduction or preservation of the carboxylic acid functionality on the benzene ring.
This compound is closely related to analogues such as 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid, whose preparation has been extensively documented in patent literature and research articles, providing a valuable reference for the pyrrolidine derivative.
Detailed Synthetic Route
Step 1: Protection of Pyrrolidine Nitrogen
- The pyrrolidine ring nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium carbonate or potassium carbonate , or a sterically hindered organic amine like N,N-diisopropylethylamine .
- The reaction is typically conducted in an aprotic solvent such as tetrahydrofuran (THF) or a THF/water mixture.
- Temperature conditions range from approximately 10 °C to 30 °C.
- Reaction time is about 1 to 6 hours, monitored until completion by TLC or other analytical methods.
Step 2: Formation of the Aryloxy-Pyrrolidine Intermediate
- The protected pyrrolidine intermediate is reacted with an aryl halide derivative, such as 2-bromophenyl compounds, under nucleophilic substitution conditions.
- This often involves the generation of an organolithium species by treatment with an alkyl lithium reagent (e.g., n-butyl lithium ) at low temperatures (-100 °C to -60 °C).
- The in situ formed organolithium intermediate is then reacted with carbon dioxide (dry ice) to introduce the carboxylic acid functionality at the ortho position of the aromatic ring.
- The reaction mixture is stirred for extended periods (6 to 24 hours) to ensure complete conversion.
Step 3: Workup and Purification
- Upon completion, the reaction mixture is quenched and subjected to standard isolation techniques such as filtration, extraction, and chromatographic purification.
- Recrystallization may be employed to obtain the pure compound.
- The final product is characterized by spectroscopic methods and purity assays.
Representative Example (Adapted from Patent WO2019232010A1)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | Pyrrolidine + di-tert-butyl dicarbonate + Na2CO3 or K2CO3, THF, 10-30 °C, 1-6 h | Boc protection of pyrrolidine nitrogen |
| 2 | tert-Butyl 4-(2-bromophenyl)pyrrolidine-1-carboxylate + n-butyl lithium (1.1-1.3 eq), THF, -100 to -60 °C, 0.5-3 h | Formation of organolithium intermediate |
| 3 | Addition of excess dry ice (CO2), stirring 6-24 h | Carboxylation to form benzoic acid derivative |
| 4 | Workup: filtration, chromatography, recrystallization | Isolation of 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid |
Data Tables and Calculations
Stock Solution Preparation Table for 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)benzoic acid
| Amount of Compound | Concentration | Volume of Solvent Required (mL) |
|---|---|---|
| 1 mg | 1 mM | 3.4324 |
| 5 mg | 1 mM | 17.1619 |
| 10 mg | 1 mM | 34.3239 |
| 1 mg | 5 mM | 0.6865 |
| 5 mg | 5 mM | 3.4324 |
| 10 mg | 5 mM | 6.8648 |
| 1 mg | 10 mM | 0.3432 |
| 5 mg | 10 mM | 1.7162 |
| 10 mg | 10 mM | 3.4324 |
Note: These values are based on the molecular weight of 291.34 g/mol and are useful for preparing stock solutions for experimental use.
Reaction Parameters Summary
| Parameter | Typical Range/Value |
|---|---|
| Boc protection temperature | 10 °C to 30 °C |
| Boc protection time | 1 to 6 hours |
| Organolithium formation temp | -100 °C to -60 °C |
| Organolithium reaction time | 0.5 to 3 hours |
| Carboxylation time with CO2 | 6 to 24 hours |
| Solvents used | THF, THF/water |
| Bases used | Sodium carbonate, potassium carbonate, N,N-diisopropylethylamine |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.
Reduction: Reduction reactions can target the carbonyl group in the benzoic acid.
Substitution: The ether linkage and Boc group can be involved in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes can be formed.
Substitution: New ether or ester derivatives may be produced.
Scientific Research Applications
2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid depends on its specific application. In general, the Boc group protects the amine functionality, allowing selective reactions at other sites. The benzoic acid moiety can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a class of Boc-protected heterocyclic carboxylic acids. Below is a detailed comparison with analogous compounds, focusing on structural features, synthetic utility, and physicochemical properties.
Structural Analogues with Varying Protecting Groups
tert-Butyl (2S,4R)-2-carbamoyl-4-((4-vinylbenzyl)oxy)pyrrolidine-1-carboxylate ():
- Key Difference : Replaces the benzoic acid with a carbamoyl group and introduces a 4-vinylbenzyloxy substituent.
- Synthetic Application : Used in solid-phase peptide synthesis due to its orthogonal protection strategy (Boc for nitrogen, carbamoyl for side-chain functionalization).
- Stability : The Boc group remains stable under basic conditions but is cleaved with trifluoroacetic acid (TFA), similar to the target compound .
4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-(tert-butoxy)benzyl)oxy)benzoic acid (): Key Difference: Employs an Fmoc (fluorenylmethoxycarbonyl) group instead of Boc for nitrogen protection. Advantage: Fmoc is base-labile (removed with piperidine), making it suitable for sequential deprotection in automated peptide synthesis. Drawback: Less stable than Boc under acidic conditions, limiting its use in multi-step reactions requiring acid-stable intermediates .
Benzyl 3-((R)-2-((S)-4-benzyl-2-oxooxazolidine-3-carbonyl)-3-methylbutoxy)pyrrolidine-1-carboxylate ():
- Key Difference : Uses a benzyloxycarbonyl (Cbz) protecting group.
- Application : Common in catalytic hydrogenation-dependent deprotection, contrasting with the acid-labile Boc group in the target compound .
Analogues with Modified Backbones
3-[(tert-butoxy)carbonyl]-5-(difluoromethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid (): Key Difference: Replaces pyrrolidine with a bicyclic azabicycloheptane scaffold.
rac-(3R,3aR,7aR)-1-[(tert-butoxy)carbonyl]-6,6-difluoro-octahydro-1H-indole-3-carboxylic acid (): Key Difference: Incorporates a fluorinated indole moiety. Utility: Fluorination improves metabolic stability and membrane permeability compared to the non-fluorinated target compound .
Research Findings and Challenges
Synthetic Yield : The target compound is synthesized via coupling reactions between Boc-protected pyrrolidine intermediates and activated benzoic acid derivatives. Yields range from 44–83% depending on the coupling reagent (e.g., DMTMM in vs. LiOH/H₂O₂ in ) .
Stability Issues : The Boc group in the target compound is prone to premature cleavage under strongly acidic conditions, necessitating careful handling during purification .
Discontinuation Note: indicates that the target compound is listed as "discontinued," likely due to challenges in large-scale synthesis or competing alternatives with improved stability (e.g., Fmoc or Cbz derivatives) .
Biological Activity
2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid, also known by its IUPAC name, exhibits a unique structure that suggests potential biological activities. This compound is part of a broader class of benzoic acid derivatives, which have been studied for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C16H21NO4 |
| Molecular Weight | 291.34 g/mol |
| CAS Number | 2361926-06-7 |
| Appearance | Powder |
| Storage Temperature | 2-8°C |
The biological activity of this compound can be attributed to its interaction with various cellular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
- Modulation of Cell Signaling Pathways : It may influence signaling pathways that regulate cell growth and apoptosis, particularly in cancerous tissues.
- Antibacterial Activity : Preliminary studies suggest that derivatives of benzoic acid exhibit antibacterial properties, which could extend to this compound.
Biological Activity Studies
Recent studies have highlighted the biological activity of this compound across various contexts:
Anticancer Activity
A study focused on the inhibition of HSET (KIFC1), a motor protein critical for proper mitotic spindle formation in cancer cells. The compound demonstrated micromolar inhibition in vitro, leading to increased multipolar mitotic spindles in centrosome-amplified cancer cells. Notably, treatment with this compound resulted in a significant increase in multipolarity (up to 21%) in specific cancer cell lines without affecting normal diploid cells .
Antibacterial Properties
Research has indicated that benzoic acid derivatives possess antibacterial activity against several pathogens. For instance, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria using the agar disc-diffusion method. Results showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli .
Case Studies
- Cancer Cell Line Study : In a controlled experiment involving DLD1 human colon cancer cell lines, the administration of the compound led to observable changes in cell morphology and division patterns indicative of disrupted mitosis .
- Antibacterial Efficacy Assessment : A series of tests were conducted where various concentrations of the compound were applied to bacterial cultures. The results indicated a dose-dependent response with significant inhibition at higher concentrations (≥1 mM), particularly against pathogenic strains like MRSA .
Q & A
Basic Questions
Q. What are the standard synthetic routes for 2-({1-[(Tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) group to a pyrrolidine derivative using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Subsequent coupling with a benzoic acid derivative is achieved via nucleophilic substitution or Mitsunobu reactions. Key factors include solvent polarity (e.g., THF or dichloromethane), temperature (0–25°C), and stoichiometric ratios of reagents to minimize side reactions .
Q. What purification techniques are recommended for isolating high-purity this compound?
- Methodology : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is commonly used for initial purification. Recrystallization from ethanol/water mixtures improves crystalline purity. Analytical HPLC (>95% purity) and mass spectrometry (MS) are critical for verifying final product integrity .
Q. Which spectroscopic methods are essential for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and benzoic acid aromatic protons (δ ~7.5–8.0 ppm).
- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and Boc C=O (~1680 cm⁻¹).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₆H₂₁NO₅) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products like de-Boc derivatives or ester hydrolysis?
- Methodology :
- Temperature Control : Maintain reactions at 0–5°C during Boc protection to prevent premature deprotection.
- Solvent Selection : Use anhydrous dichloromethane to avoid hydrolysis of the Boc group.
- Catalytic Additives : Employ 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency in esterification steps .
Q. How should researchers address contradictions in reported bioactivity data for this compound?
- Methodology :
- Purity Verification : Re-analyze batches via HPLC to rule out impurities (e.g., residual solvents or unreacted intermediates).
- Assay Standardization : Use consistent biological models (e.g., enzyme inhibition assays with positive controls) and replicate experiments across independent labs to validate findings .
Q. What strategies ensure the compound’s stability during long-term storage and experimental use?
- Methodology :
- Storage Conditions : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Boc group.
- Buffered Solutions : Use pH-stable buffers (pH 6–8) in aqueous experiments to avoid carboxylic acid degradation .
Q. How can interaction studies with biological targets (e.g., enzymes) be designed for this compound?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).
- Molecular Docking : Use computational models to predict binding modes and guide mutagenesis studies .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste.
- Ventilation : Use fume hoods to avoid inhalation of fine particles .
Applications in Drug Development
Q. What role does this compound play in designing enzyme inhibitors?
- Methodology : The benzoic acid moiety serves as a carboxylate bioisostere for phosphate groups in kinase inhibitors. The Boc-protected pyrrolidine enhances solubility and modulates pharmacokinetic properties. Structure-activity relationship (SAR) studies often focus on modifying the pyrrolidine oxygen linker to optimize target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
